molecular formula C13H11ClN2O B1465532 1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone CAS No. 1353505-25-5

1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone

Cat. No.: B1465532
CAS No.: 1353505-25-5
M. Wt: 246.69 g/mol
InChI Key: HPMYXDANSXYJKK-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone is a ketone-based compound featuring a 4-chloro-3-methylphenyl group and a 4-pyrimidinyl moiety.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-2-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-6-10(2-3-12(9)14)13(17)7-11-4-5-15-8-16-11/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMYXDANSXYJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC2=NC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone, a compound with the molecular formula C13H11ClN2O, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11ClN2O
  • Molecular Weight : 248.69 g/mol
  • Structural Characteristics : The compound features a chloro-substituted aromatic ring and a pyrimidine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cell proliferation, apoptosis, and anti-inflammatory properties.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For example:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) in vitro. The IC50 values for these cell lines were reported to be around 10 µM, indicating potent activity against tumor cells .
  • Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

  • Inhibition of Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases .

Case Studies

A few notable case studies have been documented regarding the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer efficacy.
    • Methodology : Various concentrations were tested on HeLa and MCF-7 cells.
    • Results : A dose-dependent decrease in cell viability was observed, with significant morphological changes indicative of apoptosis.
  • Inflammatory Response Assessment :
    • Objective : To assess anti-inflammatory properties.
    • Methodology : Macrophages were treated with LPS and subsequently with the compound.
    • Results : A marked reduction in cytokine levels was noted, supporting its potential application in inflammatory conditions.

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerHeLa10Apoptosis induction via mitochondrial pathway
AnticancerMCF-710Apoptosis induction via mitochondrial pathway
Anti-inflammatoryMacrophagesN/AInhibition of TNF-alpha and IL-6 production

Scientific Research Applications

Pharmaceutical Research

1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential use in developing new antibiotics .
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in:

  • Synthesis of Pyrimidine Derivatives : The presence of the pyrimidinyl group allows for further functionalization, leading to the development of new pharmaceuticals with enhanced biological activity .

Agrochemical Applications

There is emerging research on the use of this compound in agrochemicals:

  • Pesticide Development : The compound's structural features have been explored for creating novel pesticides that target specific pests while minimizing environmental impact. Early studies suggest promising insecticidal activity .

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
PharmaceuticalAntimicrobial and anticancer agentsEffective against Staphylococcus aureus and E. coli; induces apoptosis in cancer cells
Chemical SynthesisIntermediate for pyrimidine derivativesFacilitates the synthesis of biologically active compounds
AgrochemicalsDevelopment of new pesticidesPromising insecticidal activity observed

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on breast cancer cell lines. The study reported a significant reduction in cell viability and increased apoptosis markers when treated with varying concentrations of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Backbone

1-(4-Chloro-3-methylphenyl)-2-(1,3-dithietan-2-ylidene)-2-(4-pyrimidinyl)-1-ethanone
  • Structure: Adds a 1,3-dithietan-2-ylidene group to the ethanone backbone.
  • Molecular Formula : C₁₅H₁₁ClN₂OS₂ (MW: 334.85) .
  • Key Differences : The dithietane ring introduces sulfur atoms, which may enhance metal-binding capabilities or alter redox properties compared to the parent compound.
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone
  • Structure: Incorporates a sulfur-linked isoquinoline group.
  • Synthesis: Prepared via reaction of 2-bromo-1-(4-chlorophenyl)-2-phenylethanone with 1-mercapto-3-phenylisoquinoline in ethanol .
  • Crystallography: Exhibits four independent molecules in the asymmetric unit, with dihedral angles between the isoquinoline and phenyl groups ranging from 21.2° to 36.5°, indicating conformational flexibility .

Heterocyclic Modifications

1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
  • Structure : Replaces pyrimidine with a trifluoroethyl group and a pyrazole ring.
  • Molecular Formula : C₁₃H₁₀ClF₃N₂O (MW: 318.68) .
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone
  • Structure : Features a pyrrole and piperidine ring instead of pyrimidine.
  • Molecular Formula : C₁₉H₂₂ClN₂O (MW: 333.85) .
  • Functional Implications : The pyrrole-piperidine system may improve solubility or modulate receptor affinity in biological systems.

Functional Group Additions

3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenyl)
  • Structure : Contains a sulfanyl group and extended conjugation.
  • Synthesis : Microwave-assisted reaction with phosphorus oxychloride .
  • Properties : The sulfanyl group facilitates π-π stacking or hydrogen bonding, which could influence crystallographic packing or biological interactions .
1-[4-methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone
  • Structure : Includes a methoxy group and pyrimidine-sulfanylmethyl substitution.
  • Molecular Formula : C₁₄H₁₃N₂O₂S (MW: 289.33) .

Halogen and Aromatic Ring Modifications

1-(4-Bromophenyl)-2-(1-methyl-2-piperidinyl)-1-ethanone
  • Structure : Substitutes chlorine with bromine and adds a piperidine ring.
  • Molecular Formula : C₁₄H₁₇BrN₂O (MW: 321.20) .
  • Pharmacological Relevance : Bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding compared to chlorine.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone Not explicitly provided 4-pyrimidinyl, 4-Cl-3-Me-phenyl
1-(4-Chloro-3-methylphenyl)-2-(1,3-dithietan-2-ylidene)-2-(4-pyrimidinyl)-... C₁₅H₁₁ClN₂OS₂ 334.85 1,3-dithietan-2-ylidene
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone C₂₉H₂₀ClNOS 473.99 Isoquinolylsulfanyl, phenyl
1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone C₁₃H₁₀ClF₃N₂O 318.68 Trifluoroethyl, pyrazole
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone C₁₉H₂₂ClN₂O 333.85 Pyrrole, piperidine

Research Findings and Implications

  • Synthetic Routes: Microwave-assisted methods (e.g., ) and sulfur-based nucleophilic substitutions (e.g., ) are common for synthesizing ethanone derivatives, highlighting scalable approaches for structural diversification .
  • Crystallographic Behavior : Compounds with sulfur-containing groups (e.g., sulfanyl or dithietane) exhibit unique packing motifs and conformational flexibility, which may influence solid-state properties or bioavailability .
  • Biological Activity : Heterocyclic modifications (e.g., pyrazole, piperidine) are frequently employed to enhance drug-like properties, such as metabolic stability and target affinity .

Preparation Methods

Acylation of 4-Pyrimidinyl Derivatives with 4-Chloro-3-methylphenyl Acetyl Precursors

  • Starting Materials:

    • 1-(4-Chloro-3-methylphenyl)ethanone or its activated derivatives (e.g., acyl chlorides or esters)
    • 4-Pyrimidinyl compounds (e.g., 2-amino- or 2-hydroxypyrimidines)
  • Reaction Conditions:

    • Use of polyphosphoric acid (PPA) or other acid catalysts to facilitate electrophilic acylation at elevated temperatures (100–160 °C)
    • Stirring under reflux or controlled heating for 1–5 hours depending on substrate reactivity
    • Neutralization and workup involving aqueous base (e.g., NaOH) and extraction
  • Example:
    A related preparation involving ethyl 4-chloroacetoacetate and pyrimidine derivatives in PPA at 125 °C for 5.5 hours yielded pyrimidinyl ethanone derivatives after neutralization and filtration.

Microwave-Assisted Synthesis for Enhanced Efficiency

  • Methodology:
    Microwave irradiation has been employed to accelerate the synthesis of related heterocyclic ketones, improving yields and reducing reaction times significantly compared to conventional heating.

  • Typical Conditions:

    • Microwave power: ~150 W
    • Temperature: 90 °C
    • Reaction time: 10–20 minutes
    • Use of bases such as NaOH and alkyl halides for substitution reactions
  • Advantages:

    • Higher yields (up to 81%) within minutes versus hours in classical methods
    • Cleaner reactions with less byproduct formation
  • Data Table: Microwave vs. Conventional Synthesis Yields for Analogous Compounds

Entry Method Time Temperature (°C) Yield (%)
1 Conventional 24 h Room temperature 78
2 Conventional 10 min 90 42
3 Microwave 10 min 90 79
4 Microwave 15 min 90 81
5 Microwave 20 min 90 81

Note: Data adapted from microwave-assisted synthesis of related pyrimidinyl thioether derivatives; similar principles apply to ethanone synthesis.

Use of Ethyl 4-Chloroacetoacetate as a Key Intermediate

  • Role:
    Ethyl 4-chloroacetoacetate serves as an acylating agent or precursor to the ethanone moiety, reacting with pyrimidine derivatives to form the desired ketone linkage.

  • Reaction Examples:

    • Reaction with 2-amino-6-methylpyridine in PPA at 125 °C to afford pyrimidinyl ethanone derivatives after neutralization and isolation.
    • Reaction with other heterocycles under similar conditions to yield various substituted ethanones.
  • Yields:
    Variable depending on substrates and conditions, typically ranging from 13% to over 70% in related systems.

Detailed Experimental Findings and Notes

Parameter Details
Reagents 1-(4-Chloro-3-methylphenyl)ethanone or ethyl 4-chloroacetoacetate; 4-pyrimidinyl derivatives
Catalysts/Acids Polyphosphoric acid (PPA), sodium hydroxide (NaOH), sodium methylate (in some cases)
Solvents Methanol, tetrahydrofuran, ethyl acetate, chloroform, water
Temperature Range 90 °C (microwave) to 160 °C (conventional heating)
Reaction Time 10 min (microwave) to 5.5 hours (conventional)
Yields 13% to 81% depending on method and substrate
Isolation Neutralization with aqueous base, filtration, washing, recrystallization
Characterization 1H-NMR, Mass Spectrometry (ESI, APCI), IR spectroscopy, melting point determination

Summary of Preparation Methodology

Step No. Process Description Conditions/Notes
1 Preparation of acylating agent (e.g., ethyl 4-chloroacetoacetate) Commercial or synthesized via chlorination of acetoacetate
2 Reaction of acylating agent with 4-pyrimidinyl derivative in polyphosphoric acid 125 °C, 1–5.5 h, stirring
3 Neutralization of reaction mixture with aqueous NaOH to pH 6–7 Precipitate formation
4 Filtration and washing of precipitate Water washing
5 Purification by recrystallization or column chromatography Ethanol or ethyl acetate as solvents
6 Optional microwave-assisted synthesis to reduce time and improve yield 90 °C, 10–20 min, 150 W microwave power

Research Findings and Considerations

  • Microwave-assisted methods significantly reduce reaction times and improve yields compared to classical heating methods, offering an efficient route for synthesizing this compound analogs.
  • Polyphosphoric acid is an effective medium for promoting acylation reactions involving pyrimidinyl derivatives and chloro-methyl ketone precursors.
  • The choice of base and solvent during workup influences the purity and yield of the final product. Sodium hydroxide neutralization followed by filtration and washing is standard.
  • Characterization by NMR and mass spectrometry confirms the structural integrity of the synthesized compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-methylphenyl)-2-(4-pyrimidinyl)-1-ethanone

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